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molecular formula C6H8ClN5 B1603077 Cyprazine-desisopropyl CAS No. 35516-73-5

Cyprazine-desisopropyl

Cat. No. B1603077
M. Wt: 185.61 g/mol
InChI Key: OFMQRQUUPYBUND-UHFFFAOYSA-N
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Patent
US04225598

Procedure details

A mixture of 100 g of 2-cyclopropylamino-4-chloro-6-amino-s-triazine, 51 g of anhydrous ammonia and 500 ml of dioxane is heated for 24 hours in an autoclave at 140° C. After cooling to room temperature the solvent is removed by water jet vacuum distillation. 300 ml of water are added to the residue. After stirring, the residue product is filtered off and recrystallised from boiling ethanol. 50 g of 2-cyclopropylamino-4,6-diamino-s-triazine are obtained. Melting point: 219°-222° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]2[N:10]=[C:9](Cl)[N:8]=[C:7]([NH2:12])[N:6]=2)[CH2:3][CH2:2]1.[NH3:13]>O1CCOCC1>[CH:1]1([NH:4][C:5]2[N:10]=[C:9]([NH2:13])[N:8]=[C:7]([NH2:12])[N:6]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(CC1)NC1=NC(=NC(=N1)Cl)N
Name
Quantity
51 g
Type
reactant
Smiles
N
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the solvent
CUSTOM
Type
CUSTOM
Details
is removed by water jet vacuum distillation
ADDITION
Type
ADDITION
Details
300 ml of water are added to the residue
FILTRATION
Type
FILTRATION
Details
the residue product is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC1=NC(=NC(=N1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04225598

Procedure details

A mixture of 100 g of 2-cyclopropylamino-4-chloro-6-amino-s-triazine, 51 g of anhydrous ammonia and 500 ml of dioxane is heated for 24 hours in an autoclave at 140° C. After cooling to room temperature the solvent is removed by water jet vacuum distillation. 300 ml of water are added to the residue. After stirring, the residue product is filtered off and recrystallised from boiling ethanol. 50 g of 2-cyclopropylamino-4,6-diamino-s-triazine are obtained. Melting point: 219°-222° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]2[N:10]=[C:9](Cl)[N:8]=[C:7]([NH2:12])[N:6]=2)[CH2:3][CH2:2]1.[NH3:13]>O1CCOCC1>[CH:1]1([NH:4][C:5]2[N:10]=[C:9]([NH2:13])[N:8]=[C:7]([NH2:12])[N:6]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(CC1)NC1=NC(=NC(=N1)Cl)N
Name
Quantity
51 g
Type
reactant
Smiles
N
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the solvent
CUSTOM
Type
CUSTOM
Details
is removed by water jet vacuum distillation
ADDITION
Type
ADDITION
Details
300 ml of water are added to the residue
FILTRATION
Type
FILTRATION
Details
the residue product is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC1=NC(=NC(=N1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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